Cas no 1806728-51-7 (4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6ClF3INO2/c1-15-6-4(2-9)5(13)3-14-7(6)16-8(10,11)12/h3H,2H2,1H3
- InChIKey: MWMCVSCZSSMHKE-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1CCl)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 232
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091723-1g |
4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine |
1806728-51-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridineに関する追加情報
4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1806728-51-7) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This pyridine derivative is characterized by its unique substitution pattern, featuring a chloromethyl group at position 4, an iodo group at position 5, a methoxy group at position 3, and a trifluoromethoxy group at position 2. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging modern catalytic systems and cross-coupling reactions. For instance, researchers have employed palladium-catalyzed coupling reactions to introduce the iodo group at position 5, while the trifluoromethoxy group was incorporated using advanced fluorination techniques. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its use in sensitive applications such as drug discovery and material synthesis.
The structural complexity of 4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine makes it an attractive candidate for exploring its electronic properties. Studies have shown that the trifluoromethoxy group significantly influences the molecule's electron-withdrawing effects, which can be exploited in designing novel electronic materials. Furthermore, the presence of the chloromethyl group introduces additional reactivity, enabling further functionalization through nucleophilic substitution reactions. This dual functionality makes the compound a versatile precursor for constructing advanced organic frameworks.
In terms of applications, this compound has shown promise in medicinal chemistry as a potential lead molecule for developing bioactive agents. Its unique substitution pattern allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, highlighting its potential as a therapeutic agent.
Moreover, 4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine has been explored in materials science for its role in constructing advanced polymers and hybrid materials. The trifluoromethoxy group contributes to thermal stability and chemical resistance, making it suitable for high-performance applications such as aerospace and electronics. Researchers have also investigated its use in creating stimuli-responsive materials that can adapt to environmental changes, further expanding its utility across diverse industries.
From a synthetic perspective, the compound serves as an excellent platform for exploring novel reaction mechanisms. For example, recent investigations into its reactivity under various conditions have revealed unexpected pathways for forming complex ring systems. These findings not only advance our understanding of organic chemistry but also pave the way for developing more efficient synthetic routes to related compounds.
In conclusion, 4-(Chloromethyl)-5-iodo-3-methoxy-2-(trifluoromethoxy)pyridine stands out as a multifaceted organic molecule with immense potential across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of chemical innovation. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in both academic research and industrial development.
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